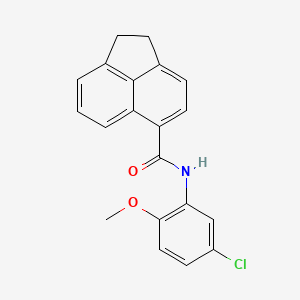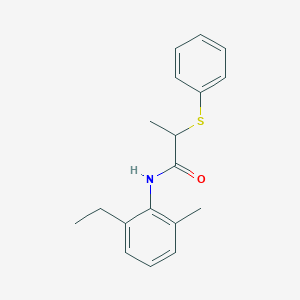
N-(5-chloro-2-methoxyphenyl)-1,2-dihydro-5-acenaphthylenecarboxamide
Vue d'ensemble
Description
N-(5-chloro-2-methoxyphenyl)-1,2-dihydro-5-acenaphthylenecarboxamide, also known as CDM-1, is a synthetic compound that has shown promising results in scientific research. CDM-1 has been studied for its potential use in treating various diseases, including cancer and Alzheimer's disease.
Mécanisme D'action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-1,2-dihydro-5-acenaphthylenecarboxamide involves the inhibition of tubulin polymerization, which is necessary for cell division. By inhibiting tubulin polymerization, this compound prevents the growth and division of cancer cells. In Alzheimer's research, this compound has been shown to reduce the accumulation of amyloid-beta plaques by inhibiting the activity of beta-secretase, an enzyme that is involved in the production of amyloid-beta.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In cancer research, this compound has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In Alzheimer's research, this compound has been shown to reduce the accumulation of amyloid-beta plaques and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
N-(5-chloro-2-methoxyphenyl)-1,2-dihydro-5-acenaphthylenecarboxamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research. This compound has also been shown to have low toxicity, making it a safe compound to use in lab experiments. However, one limitation of this compound is that it has poor solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on N-(5-chloro-2-methoxyphenyl)-1,2-dihydro-5-acenaphthylenecarboxamide. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the identification of new applications for this compound, such as in the treatment of other diseases or in the development of new drug delivery systems. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
In conclusion, this compound is a synthetic compound that has shown promising results in scientific research. It has been studied for its potential use in treating various diseases, including cancer and Alzheimer's disease. The synthesis of this compound is a complex process that requires expertise in organic chemistry. This compound has several advantages for use in lab experiments, including its low toxicity and availability in large quantities. However, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Applications De Recherche Scientifique
N-(5-chloro-2-methoxyphenyl)-1,2-dihydro-5-acenaphthylenecarboxamide has been studied for its potential use in treating various diseases, including cancer and Alzheimer's disease. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process that leads to programmed cell death. In Alzheimer's research, this compound has been shown to reduce the accumulation of amyloid-beta plaques, which are a hallmark of the disease.
Propriétés
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-1,2-dihydroacenaphthylene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClNO2/c1-24-18-10-8-14(21)11-17(18)22-20(23)16-9-7-13-6-5-12-3-2-4-15(16)19(12)13/h2-4,7-11H,5-6H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZMGMSRDBBARTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2=CC=C3CCC4=C3C2=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(sec-butyl)-2-{[N-(2-ethylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide](/img/structure/B4069217.png)
![benzyl 3-isobutyl-4-oxo-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylate](/img/structure/B4069221.png)
![4-[4-(4-chlorophenyl)-5-(ethylthio)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B4069234.png)
![6-amino-4-{3-bromo-5-methoxy-4-[(3-nitrobenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4069250.png)
![N-allyl-2-{[(4-methoxyphenoxy)acetyl]amino}benzamide](/img/structure/B4069256.png)
![4-{[4-(hydroxymethyl)-2-iodo-6-methoxyphenoxy]methyl}benzoic acid](/img/structure/B4069262.png)
![dimethyl 3-methyl-5-{[(2-methyl-1-piperidinyl)acetyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B4069270.png)
![1-[(5-chloro-2-thienyl)sulfonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B4069278.png)
![2-[(4-chlorophenyl)thio]-N-(2-methylcyclohexyl)acetamide](/img/structure/B4069283.png)

![2-[(2-bromobenzyl)thio]-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide](/img/structure/B4069296.png)
![6-amino-8-{2-[(2-fluorobenzyl)oxy]phenyl}-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile](/img/structure/B4069303.png)

![N~1~-[4-(acetylamino)phenyl]-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4069320.png)